An In-depth Technical Guide to 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Properties, Synthesis, and Medicinal Chemistry Potential
An In-depth Technical Guide to 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Properties, Synthesis, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive analysis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a heterocyclic ketone built upon the medicinally significant tetrahydrobenzo[b]thiophene scaffold. While specific experimental data for this particular analog is limited in public literature, this document synthesizes information from foundational chemical principles and extensive research on related derivatives to project its chemical properties, reactivity, and potential applications. We present a detailed exploration of its predicted spectroscopic characteristics, propose a plausible synthetic pathway, and discuss its potential as a valuable building block for drug discovery, particularly in oncology and infectious diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the chemical space of substituted tetrahydrobenzo[b]thiophenes.
Introduction and Molecular Overview
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (Figure 1) is a derivative of the 4,5,6,7-tetrahydrobenzo[b]thiophene core structure. This scaffold is a "privileged" pharmacophore in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Thiophene-containing molecules have seen success in a wide array of therapeutic areas, including as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1][2] The tetrahydrobenzo[b]thiophene core, in particular, has been the subject of intensive research, with numerous derivatives showing promise as potent anticancer agents.[3][4]
The subject of this guide, featuring a pentyl group at the C2 position of the thiophene ring, combines the established biological potential of the heterocyclic core with a lipophilic alkyl chain. This modification is anticipated to significantly influence its physicochemical properties, such as solubility and membrane permeability, and could modulate its interaction with biological targets.
This document serves as a predictive and instructional guide. Due to the scarcity of published experimental data for this specific molecule, the following sections on physicochemical properties, spectroscopy, and reactivity are based on established chemical theory and data from closely related analogs, primarily the parent scaffold, 6,7-dihydrobenzo[b]thiophen-4(5H)-one.
Figure 1: Structure of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one
![Chemical structure of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](https://i.imgur.com/example.png)
Physicochemical and Spectroscopic Profile
The introduction of the C5 alkyl chain is expected to alter the physical properties of the parent compound by increasing its molecular weight and lipophilicity.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₃H₁₈OS | - |
| Molecular Weight | 222.35 g/mol | - |
| CAS Number | 945953-48-0 | - |
| Appearance | Expected to be a pale yellow oil or low-melting solid | Based on the parent compound being a white to yellow low melting solid.[5] |
| Melting Point | Lower than the 35.5-37 °C of the parent compound | The flexible pentyl group may disrupt crystal packing, lowering the melting point.[5] |
| Boiling Point | Higher than the 102-110 °C @ 2 Torr of the parent compound | Increased molecular weight and van der Waals forces lead to a higher boiling point.[5] |
| Solubility | Soluble in organic solvents like chloroform, methanol, ethyl acetate; poorly soluble in water. | The parent compound is soluble in chloroform.[5] The pentyl group will decrease water solubility. |
| Predicted XLogP3 | ~4.1 | Increased lipophilicity compared to the parent compound's XLogP3 of ~2.4.[5] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics, crucial for the identification and characterization of the molecule during synthesis and analysis. These predictions are based on the analysis of the parent scaffold and related derivatives.[3][6]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Pentyl Group: A triplet at ~0.9 ppm (3H, -CH₃), a multiplet at ~1.3-1.4 ppm (4H, -CH₂CH₂CH₃), a multiplet at ~1.6-1.7 ppm (2H, -CH₂C₄H₉), and a triplet at ~2.8 ppm (2H, Ar-CH₂-).
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Cyclohexanone Ring: Multiplets around ~2.1 ppm (2H, C5-H₂), ~2.5 ppm (2H, C6-H₂), and a triplet at ~2.9 ppm (2H, C7-H₂).
-
Thiophene Proton: A singlet at ~6.8-7.0 ppm (1H, C3-H).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A peak around ~195-200 ppm.
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Thiophene Carbons: Peaks in the aromatic region ~125-150 ppm. The C2 carbon bearing the pentyl group would be significantly downfield.
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Cyclohexanone Carbons: Aliphatic peaks between ~20-40 ppm.
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Pentyl Carbons: Aliphatic peaks between ~14-35 ppm.
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-
IR (Infrared) Spectroscopy:
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C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.[7]
-
C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C Stretch (Thiophene): Absorptions around 1500-1600 cm⁻¹.
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C-S Stretch: Typically weak, found in the fingerprint region.
-
-
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A prominent peak at m/z = 222.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the pentyl chain (M-71), and cleavage of the cyclohexanone ring.
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Proposed Synthesis and Manufacturing Workflow
While various methods exist for synthesizing the tetrahydrobenzo[b]thiophene core, the renowned Gewald reaction is a multicomponent reaction typically used to produce 2-aminothiophenes.[8][9] For the synthesis of a 2-alkyl substituted analog like 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a more tailored approach is required. A plausible route involves the Fiesselmann thiophene synthesis or a related cyclization strategy.
The proposed workflow begins with the acylation of cyclohexanone to introduce a handle for the subsequent cyclization.
Caption: Proposed synthetic workflow for 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Hexanoyl)cyclohexan-1-one
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To a solution of cyclohexanone (1.0 eq) in toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to obtain the crude Stork enamine.
-
Dissolve the crude enamine in an anhydrous, non-polar solvent like THF.
-
Cool the solution to 0°C and add hexanoyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield 2-(hexanoyl)cyclohexan-1-one.
Step 2: Synthesis of 3-Chloro-2-(hexanoyl)cyclohex-2-en-1-one
-
To a flask containing dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃) (1.5 eq).
-
Add the 2-(hexanoyl)cyclohexan-1-one (1.0 eq) dissolved in DMF to the Vilsmeier-Haack reagent.
-
Heat the reaction mixture at 60-70°C for several hours until the starting material is consumed.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify to obtain the β-chloro-α,β-unsaturated ketone intermediate.
Step 3: Synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one
-
Dissolve the chloro-intermediate (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq).
-
Heat the mixture to reflux for several hours. The reaction involves nucleophilic attack by the sulfide, followed by intramolecular cyclization and dehydration to form the thiophene ring.
-
After completion, cool the reaction, dilute with water, and extract the final product.
-
Purify by column chromatography to yield 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one.
Chemical Reactivity and Derivatization Potential
The molecule possesses three main sites for chemical modification, making it a versatile scaffold for building a library of derivatives.
Caption: Key reaction sites and potential derivatization pathways.
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Reactions at the Carbonyl Group (C4): The ketone is a prime site for modification. It can be reduced to the corresponding alcohol using agents like sodium borohydride. This alcohol can then be used in esterification or etherification reactions. Reductive amination can introduce diverse amine functionalities, which is a common strategy in medicinal chemistry to improve solubility and target interactions. The ketone can also undergo Wittig reactions to form an exocyclic double bond, or aldol-type condensations.[10]
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Reactions on the Thiophene Ring: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most likely site for substitution due to stabilization of the intermediate sigma complex. Reactions such as halogenation (e.g., with NBS), nitration, or Friedel-Crafts acylation would likely proceed at this position.
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Reactions at the α-Methylene Position (C5): The protons on the carbon adjacent to the ketone (C5) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as aldehydes in an aldol condensation, to build more complex structures.
Potential Applications in Research and Drug Development
The tetrahydrobenzo[b]thiophene scaffold is a cornerstone in the development of novel therapeutics. Numerous studies have demonstrated its potent and diverse biological activities.
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Anticancer Activity: This is the most widely explored application. Derivatives have shown efficacy against various cancer cell lines, including breast, lung, and colon cancer.[3][11] The mechanisms of action are diverse, with some compounds inhibiting crucial enzymes in cancer metabolism like pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA).[3] Others have been shown to target signaling pathways involved in cell proliferation and survival.[4]
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Antibacterial and Antifungal Activity: The thiophene nucleus is a component of several approved antimicrobial drugs.[1] Research on tetrahydrobenzo[b]thiophene derivatives has revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]
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Antioxidant and Anti-inflammatory Properties: Some derivatives have been shown to possess significant antioxidant capabilities, suggesting potential applications in diseases associated with oxidative stress.[6] The anti-inflammatory effects are also a key area of investigation for this class of compounds.
The addition of a pentyl group to this versatile core in 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a rational design choice for a medicinal chemist. The increased lipophilicity could enhance membrane permeability and improve pharmacokinetic properties (absorption, distribution). It may also lead to stronger binding interactions with hydrophobic pockets in target proteins. This makes the title compound an attractive starting point or intermediate for the synthesis of new chemical entities aimed at these therapeutic targets.
Conclusion
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one emerges as a molecule of significant interest, standing at the intersection of a biologically validated core scaffold and a lipophilic functional group known to modulate pharmacological properties. Although direct experimental data is not widely available, this guide has established a robust, predictive framework for its chemical and physical properties based on the extensive knowledge of the tetrahydrobenzo[b]thiophene family. The proposed synthetic route offers a clear path to its production, and the analysis of its reactivity highlights its potential as a versatile building block for creating diverse chemical libraries. Researchers in drug discovery are encouraged to view this compound as a valuable starting point for developing next-generation therapeutics, particularly in the fields of oncology and infectious disease.
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